7-nitro-7H-phthalazin-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-nitro-7H-phthalazin-1-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4,6H |
InChI Key |
KSPYZZGXVIOBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=O)C2=CC1[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Nitro 7h Phthalazin 1 One and Its Derivatives
Strategic Pathways to the Phthalazin-1-one Core System
The construction of the fundamental phthalazin-1-one skeleton is the initial and critical phase in the synthesis of 7-nitro-7H-phthalazin-1-one. Classical and modern synthetic strategies are employed to build this bicyclic heterocyclic system, primarily through cyclization reactions.
Cyclization Reactions Utilizing Hydrazine (B178648) and its Derivatives
The reaction of a suitable phthalic acid derivative with hydrazine or its substituted counterparts is a cornerstone in phthalazinone synthesis. longdom.orgbu.edu.eglongdom.org This method relies on the nucleophilic character of hydrazine to attack the carbonyl groups of the precursor, leading to a cyclization cascade that forms the di-nitrogen heterocyclic ring.
A common approach involves the condensation of 2-acylbenzoic acids with hydrazine hydrate (B1144303). bu.edu.eglongdom.org The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or butanol, to facilitate the cyclization and dehydration, yielding the phthalazinone core. bu.edu.eg The versatility of this method allows for the use of various substituted hydrazines, enabling the introduction of different groups at the N-2 position of the phthalazinone ring. longdom.org
Detailed research findings have demonstrated the efficacy of this pathway. For instance, the reaction of 2-aroylbenzoic acids, prepared through Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride (B1165640), with hydrazine hydrate gives the corresponding 4-aryl-phthalazin-1(2H)-ones. longdom.orgfayoum.edu.eg Similarly, 2-(4-isopropylbenzoyl)benzoic acid, synthesized from cumene (B47948) and phthalic anhydride, readily condenses with hydrazine hydrate in boiling ethanol to produce 4-(4-isopropylphenyl)phthalazin-1(2H)-one. fayoum.edu.eg
| Precursor | Reagent | Conditions | Product | Reference |
| 2-Aroylbenzoic acids | Hydrazine hydrate | Reflux in ethanol or butanol | 4-Aryl-phthalazin-1(2H)-ones | longdom.orgfayoum.edu.eg |
| 2-(4-Isopropylbenzoyl)benzoic acid | Hydrazine hydrate | Boiling ethanol | 4-(4-Isopropylphenyl)phthalazin-1(2H)-one | fayoum.edu.eg |
| Phthalaldehydic acid | Substituted phenyl hydrazines | CHCl3, heteropolyacid catalyst | 1(2H)-phthalazinone derivatives | researchgate.net |
Synthetic Routes Initiated from Phthalic Anhydride and Related Precursors
Phthalic anhydride serves as a readily available and versatile starting material for the synthesis of the phthalazinone core. longdom.orglongdom.org Several strategies have been developed that commence with this precursor, often involving a multi-step sequence to construct the desired heterocyclic system.
One straightforward method involves the direct reaction of phthalic anhydride with hydrazine hydrate, typically in the presence of acetic acid. longdom.orglongdom.org This reaction can be used to synthesize the parent phthalazin-1(2H)-one. Modifications of this approach allow for the synthesis of more complex derivatives. For example, Friedel-Crafts acylation of aromatic compounds with phthalic anhydride yields 2-aroylbenzoic acids, which can then be cyclized with hydrazine as described previously. longdom.orgjocpr.com
Another innovative route starting from phthalic anhydride involves its reduction to a phthalide (B148349) intermediate, which is then further reacted. For instance, phthalic anhydride can be reduced with sodium borohydride (B1222165) to yield an intermediate that, upon reaction with an aldehyde and subsequent condensation with hydrazine hydrate, produces 4-substituted phthalazinones in good yields. sci-hub.se
The following table summarizes key synthetic transformations starting from phthalic anhydride:
| Starting Material | Reaction Sequence | Product | Reference |
| Phthalic anhydride | 1. Friedel-Crafts acylation with an aromatic hydrocarbon. 2. Cyclization of the resulting 2-aroylbenzoic acid with hydrazine hydrate. | 4-Aryl-phthalazin-1(2H)-one | longdom.orgjocpr.com |
| Phthalic anhydride | 1. Fusion with a phthalyl derivative of an amino acid. 2. Cyclization with hydrazine hydrate. | 2-[1-(4-oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3-(2H)-diones | longdom.org |
| Phthalic anhydride | Reaction with malonic acid in pyridine, followed by esterification, bromination, reaction with thiophenol, and finally cyclization with hydrazine hydrate. | 4-Substituted phthalazinol | sci-hub.se |
Precision Introduction of the Nitro Group at the 7-Position
Once the phthalazinone core is established, the next critical step is the regioselective introduction of the nitro group at the 7-position of the benzene (B151609) ring. This functionalization is key to the identity and properties of this compound.
Indirect Synthetic Approaches via Pre-functionalized Nitro-Aromatics
An alternative and often more controlled strategy for the synthesis of this compound involves the use of starting materials that already contain a nitro group at the desired position. This approach circumvents the challenges of regioselective nitration on the heterocyclic core.
This method typically starts with a nitro-substituted phthalic acid derivative, such as 4-nitrophthalic acid or its anhydride. The synthesis then proceeds by building the phthalazinone ring onto this pre-functionalized aromatic precursor. For example, the cyclization of a 2-acyl-5-nitrobenzoic acid with hydrazine would directly yield the 7-nitro-phthalazinone derivative.
A reported synthesis of 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones involves the cyclization of 2-nitro-5-chlorophenylhydrazine with acylbenzoic acids, demonstrating the use of a pre-functionalized hydrazine derivative. longdom.org Although this example places the nitro group on the N-2 substituent, the principle of using a pre-functionalized building block is a key strategy for controlling the final substitution pattern.
Innovative Green Chemistry Methodologies in Phthalazinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phthalazinone derivatives, aiming to develop more environmentally benign and sustainable processes. researchgate.net These methodologies focus on reducing waste, avoiding hazardous solvents and catalysts, and improving energy efficiency.
A significant advancement is the development of catalyst-free and solvent-free synthesis of phthalazinones. acs.orgscispace.com One such method describes the highly atom-economic reaction of phthalaldehydic acid or 2-acyl-benzoic acid with substituted hydrazines at room temperature, achieving nearly 100% yield in a short reaction time. acs.org This approach eliminates the need for potentially toxic metal catalysts and harmful organic solvents.
Water-mediated synthesis is another green approach that has been successfully applied to the synthesis of phthalazinones. tandfonline.com The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and readily available nature. A simple one-pot method for the preparation of 2-(substituted phenyl) phthalazin-1(2H)-ones has been described using water as the medium and oxalic acid as an inexpensive and biodegradable catalyst. tandfonline.com
Microwave-assisted synthesis has also emerged as a green alternative to conventional heating methods, often leading to reduced reaction times and higher yields. researchgate.net The application of microwave irradiation in the synthesis of phthalazinone derivatives has been reported as a greener protocol. researchgate.net
The following table highlights some of the green chemistry approaches for phthalazinone synthesis:
| Green Methodology | Key Features | Example Reaction | Reference |
| Catalyst- and Solvent-Free Synthesis | High atom economy, no catalyst or solvent required, short reaction time. | Reaction of phthalaldehydic acid with substituted hydrazines. | acs.orgscispace.com |
| Water-Mediated Synthesis | Use of water as a green solvent, often with a biodegradable catalyst. | Reaction of phthalaldehydic acid with substituted phenyl hydrazines using oxalic acid as a catalyst. | tandfonline.com |
| Microwave-Assisted Synthesis | Reduced reaction times, high yields. | Synthesis of phthalazinone derivatives under microwave irradiation. | researchgate.netresearchgate.net |
Multicomponent Reaction Strategies for Diverse this compound Analogues
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. nih.govnih.gov This strategy is particularly valuable in drug discovery for rapidly generating libraries of structurally diverse compounds. nih.gov In the context of phthalazinone synthesis, MCRs provide a powerful platform for creating a wide array of analogues by systematically varying the individual components.
A prominent MCR strategy for synthesizing heterocyclic fused phthalazines, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, involves a one-pot, four-component reaction. derpharmachemica.com This reaction typically utilizes phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl acetoacetate. derpharmachemica.com The initial reaction between phthalic anhydride and hydrazine hydrate forms a phthalhydrazide (B32825) intermediate. derpharmachemica.com This intermediate then undergoes a Knoevenagel condensation with the aromatic aldehyde, followed by a Michael addition with the active methylene compound and subsequent cyclization to yield the final polycyclic product. academie-sciences.fr
The elegance of this MCR approach lies in its inherent flexibility. A diverse library of analogues can be readily synthesized by simply changing the aldehyde and active methylene components, which introduces a variety of substituents and functional groups into the final molecule. derpharmachemica.comacademie-sciences.fr
To generate analogues specifically bearing a nitro group, this MCR framework can be adapted by incorporating nitro-functionalized starting materials. For instance, using a nitro-substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in the reaction would directly install a nitrophenyl group onto the phthalazinone core. Furthermore, strategies involving the use of nitro-containing C-H acids or other reactive species like nitroolefins represent a viable pathway. Research into transition-metal-catalyzed C–H functionalization has shown that 2-aryl-2,3-dihydrophthalazine-1,4-diones can react with nitroolefins in a reductive annulation process to furnish complex, nitro-group-retaining tetracyclic systems. acs.org This demonstrates the feasibility of integrating nitro functionalities into phthalazinone scaffolds through advanced, convergent synthetic designs.
A general scheme for a four-component reaction to produce phthalazinone derivatives is presented below:
| Reactant A | Reactant B | Reactant C | Reactant D | Product Class |
| Phthalic Anhydride | Hydrazine Hydrate | Aromatic Aldehyde | Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives |
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
The efficiency, selectivity, and environmental footprint of synthesizing this compound and its derivatives are critically dependent on the catalytic system and reaction conditions employed. Optimization of these parameters is essential for developing high-yielding and sustainable synthetic protocols. A range of catalytic systems, including heterogeneous nanoparticles and homogeneous transition-metal complexes, have been successfully applied to the synthesis of phthalazinone-based heterocycles.
Heterogeneous Catalysis: Nanoparticle-based catalysts are advantageous due to their high surface area, stability, and ease of separation and recyclability. For instance, NiFe₂O₄ nanoparticles have been effectively used as a reusable heterogeneous catalyst for the one-pot, multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. derpharmachemica.comnih.gov The optimization of this system involved screening various solvents and catalyst loadings to maximize product yield. The use of an ethanol-water mixture proved superior to either solvent alone, and a catalyst loading of 5 mg was found to be optimal for the reaction scale. nih.gov
Table 1: Optimization of Reaction Conditions for Thiazolyl-Phthalazine Synthesis Using a NiFe₂O₄ Catalyst nih.gov
| Entry | Solvent | Catalyst (mg) | Yield (%) |
| 1 | H₂O | - | 32 |
| 2 | Ethanol | - | 55 |
| 3 | EtOH/H₂O (1:1) | - | 73 |
| 4 | EtOH/H₂O (1:1) | NiFe₂O₄ (3) | 81 |
| 5 | EtOH/H₂O (1:1) | NiFe₂O₄ (5) | 95 |
| 6 | EtOH/H₂O (1:1) | NiFe₂O₄ (7) | 95 |
Conditions: Reaction of α-halo carbonyl, thiosemicarbazide, and phthalic anhydride.
Homogeneous Catalysis: Homogeneous transition-metal catalysts, particularly rhodium and ruthenium complexes, offer powerful tools for C-H activation and annulation reactions to construct complex phthalazinone derivatives. acs.orgmdpi.com A notable example is the Rh(III)-catalyzed reductive annulation of 2-aryl-2,3-dihydrophthalazine-1,4-diones with nitroolefins. acs.org The success of this transformation was highly dependent on the careful optimization of the catalyst, additive, and temperature. Initial trials without an additive were ineffective. The screening of various acetate (B1210297) and carbonate salts revealed that sodium acetate (NaOAc) was the most effective additive, significantly boosting the reaction yield. Further optimization showed that increasing the temperature from 40 °C to 80 °C led to a substantial improvement in the yield of the desired hydroxyimino-substituted phthalazino[2,3-a]cinnoline product. acs.org
Table 2: Optimization of Rh(III)-Catalyzed Annulation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with β-nitrostyrene acs.org
| Entry | Catalyst (mol %) | Additive (equiv.) | Temperature (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ (2.5) | - | 40-100 | 0 |
| 2 | [CpRhCl₂]₂ (2.5) | Cu(OAc)₂ (2.0) | 80 | 0 |
| 3 | [CpRhCl₂]₂ (2.5) | Cs₂CO₃ (2.0) | 80 | 0 |
| 4 | [CpRhCl₂]₂ (2.5) | KPF₆ (0.2) | 40 | 32 |
| 5 | [CpRhCl₂]₂ (2.5) | NaOAc (2.0) | 40 | 45 |
| 6 | [CpRhCl₂]₂ (2.5) | CsOAc (2.0) | 40 | 40 |
| 7 | [Cp*RhCl₂]₂ (2.5) | NaOAc (2.0) | 80 | 74 |
Other innovative catalytic approaches include electrocatalysis, which can drive the multicomponent assembly of phthalhydrazide, aldehydes, and malononitrile under mild, room-temperature conditions with short reaction times. academie-sciences.fr Additionally, organocatalysis, using chiral molecules like quinidine-derived squaramide, has enabled the asymmetric synthesis of complex spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantioselectivity. rsc.org These diverse catalytic strategies underscore the ongoing efforts to refine the synthesis of phthalazinone structures, providing pathways that could be adapted for the efficient and selective production of this compound.
Sophisticated Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the carbon-hydrogen framework can be unambiguously established.
The ¹H NMR spectrum of 7-nitro-7H-phthalazin-1-one is expected to display signals corresponding to the four protons in the molecule: one amide proton (N-H) and three aromatic protons. The aromatic region would be particularly informative due to the influence of the electron-withdrawing nitro group and the phthalazinone ring system.
Based on data from the closely related 7-nitro-4-bromo-2H-phthalazin-1-one, the aromatic protons are expected in the downfield region, typically between δ 7.5 and 9.0 ppm. smolecule.com The proton on the pyridazine (B1198779) ring (H-4) would likely appear as a singlet. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) would form a distinct pattern. The H-8 proton, being ortho to the nitro group, would be the most deshielded. The H-5 and H-6 protons would likely appear as doublets due to ortho coupling. The N-H proton of the lactam ring is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound (Based on data for 7-nitro-4-bromo-2H-phthalazin-1-one and general principles)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.4 | Singlet (s) | N/A |
| H-5 | ~8.7 | Doublet (d) | ~8.5 |
| H-6 | ~7.9 | Doublet (d) | ~8.5 |
| H-8 | ~8.8 | Singlet (s) | N/A |
| N-H | Variable (broad) | Singlet (br s) | N/A |
Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. For this compound, eight distinct signals are expected. The carbonyl carbon (C-1) of the lactam ring is characteristically found at a very low field (deshielded), typically around δ 160-165 ppm. smolecule.com The carbon attached to the nitro group (C-7) is also significantly deshielded, appearing around δ 148 ppm. smolecule.com The other aromatic and heterocyclic carbons would resonate in the δ 120-150 ppm range. oregonstate.edu Quaternary carbons (C-4a, C-7, C-8a) are often weaker in intensity compared to carbons bearing hydrogen atoms. aiinmr.com
Table 2: Predicted ¹³C NMR Data for this compound (Based on data for 7-nitro-4-bromo-2H-phthalazin-1-one)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~163.8 |
| C-4 | ~135.0 |
| C-4a | ~128.0 |
| C-5 | ~126.0 |
| C-6 | ~122.0 |
| C-7 | ~148.2 |
| C-8 | ~130.0 |
| C-8a | ~133.0 |
Note: These are predicted values. Actual experimental values may differ.
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the H-5 and H-6 signals would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the signals of H-4, H-5, H-6, and H-8 to their corresponding carbon atoms (C-4, C-5, C-6, and C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between carbons and protons that are two or three bonds apart. For instance, the N-H proton should show a correlation to the C-1 and C-8a carbons. The H-4 proton would show correlations to C-1 and C-4a, helping to anchor the assignments within the heterocyclic ring. Correlations from H-8 to C-7 and C-4a would further solidify the structure.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, although for a rigid aromatic system like this, its utility might be more focused on confirming through-space interactions if any conformational ambiguities existed.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peaks would include the N-H stretching vibration of the amide group, typically appearing as a broad band around 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the lactam ring would give a strong, sharp absorption around 1650-1680 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. tandfonline.comvscht.cz Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching appears above 3000 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Amide C=O | Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Nitro N=O | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro N=O | Symmetric Stretch | 1300 - 1350 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₅N₃O₃), the calculated exact mass of the neutral molecule is 191.0331 g/mol . HRMS would typically be performed using electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺ with an expected m/z of 192.0409.
In addition to accurate mass, the mass spectrum reveals characteristic fragmentation patterns upon ionization. Key fragmentation pathways for the phthalazinone core could involve the loss of small, stable molecules. Expected fragments for this compound might include the loss of the nitro group (NO₂, 46 Da), followed by the loss of carbon monoxide (CO, 28 Da) or molecular nitrogen (N₂, 28 Da) from the heterocyclic ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and extent of conjugation in a molecule. libretexts.org
The UV-Vis spectrum of this compound, an extended aromatic and conjugated system, is expected to show strong absorptions. The spectrum would be characterized by intense π → π* transitions associated with the conjugated phthalazinone system, likely appearing in the 250-350 nm range. uni-muenchen.de The presence of the nitro group, a strong chromophore, will influence these transitions, often causing a bathochromic (red) shift to longer wavelengths. uni-muenchen.de Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, typically at longer wavelengths with lower intensity. uni-muenchen.de The exact absorption maxima (λ_max) and molar absorptivity (ε) values are dependent on the solvent used. libretexts.org
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
A comprehensive search of crystallographic databases and scientific literature did not yield specific X-ray crystallography data for the compound this compound. While the fundamental principles of X-ray crystallography are well-established for determining the three-dimensional atomic arrangement of crystalline solids, a reported crystal structure for this particular molecule is not publicly available.
X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures. wikipedia.orglibretexts.org This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. nih.gov Furthermore, it is the gold standard for assigning the absolute stereochemistry of chiral compounds and offers detailed insights into the packing of molecules within the crystal, which is governed by various intermolecular forces. nih.gov
In the absence of a specific crystal structure for this compound, we can look at related structures to understand the type of information that would be obtained from such an analysis. For instance, studies on other nitro-substituted aromatic compounds and phthalazine (B143731) derivatives reveal common intermolecular interactions that stabilize their crystal structures.
General Principles of Crystal Packing in Related Compounds:
Studies on various nitro-substituted compounds often reveal the significant role of the nitro group in directing crystal packing. mdpi.commdpi.com The strong electron-accepting nature of the nitro group can lead to a variety of intermolecular interactions. mdpi.com These can include:
π-π Stacking: The planar aromatic rings of phthalazine derivatives can stack on top of each other, a common feature in the crystal packing of such molecules. mdpi.com
Hydrogen Bonding: In cases where a hydrogen bond donor is present, such as the N-H group in the phthalazinone ring, it can form hydrogen bonds with acceptor atoms like the oxygen atoms of the nitro group or the carbonyl group on neighboring molecules. mdpi.com
For example, the crystal structure of the parent compound, phthalazin-1(2H)-one, has been determined, and its crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov An analysis of its structure would reveal the foundational packing arrangement of the phthalazinone core.
The introduction of a nitro group at the 7-position would be expected to significantly influence this packing. The precise dihedral angle of the nitro group with respect to the phthalazine ring system would be a key structural feature, impacting both intramolecular and intermolecular interactions. mdpi.comnih.gov
Hypothetical Crystallographic Data Table:
If a single crystal X-ray diffraction study were to be performed on this compound, a data table similar to the one below would be generated. The values presented here are purely hypothetical and for illustrative purposes only.
| Parameter | Hypothetical Value |
| Empirical Formula | C₈H₅N₃O₃ |
| Formula Weight | 191.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
Hypothetical Bond Lengths and Angles Table:
Similarly, a detailed analysis of the molecular geometry would be presented. This table illustrates the type of data that would be obtained.
| Bond/Angle | Hypothetical Length (Å) / Angle (°) |
| N(2)-N(3) | Value |
| N(3)-C(4) | Value |
| C(4)-C(4a) | Value |
| C(7)-N(7) | Value |
| N(7)-O(7A) | Value |
| N(7)-O(7B) | Value |
| C(1)-O(1) | Value |
| C(6)-C(7)-C(8) | Value |
| C(5)-C(6)-C(7) | Value |
| C(4a)-C(8a)-N(2) | Value |
Without experimental data, a definitive analysis of the crystal packing and absolute stereochemistry (if applicable, though this molecule is achiral unless it crystallizes in a chiral space group) of this compound remains speculative. A future crystallographic study would be invaluable in elucidating its precise solid-state structure and the nature of the intermolecular forces at play.
Computational Chemistry and Theoretical Investigations of 7 Nitro 7h Phthalazin 1 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is widely used to investigate various properties of 7-nitro-7H-phthalazin-1-one.
Electronic Structure Characterization
The electronic properties of a molecule are key to understanding its chemical behavior. DFT calculations provide detailed information about the distribution of electrons and energy levels within this compound.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. ossila.com The energy difference between them, the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is primarily located on the phthalazine (B143731) ring system, while the LUMO is concentrated on the nitro group, indicating that the nitro group is the primary site for accepting electrons in a chemical reaction. mdpi.com The energy of the HOMO-LUMO gap can indicate the molecule's potential for intramolecular charge transfer. mdpi.com
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comnih.govresearchgate.net For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the nitro group and the carbonyl group, making them susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the hydrogen atoms.
Charge Distribution: Mulliken atomic charge analysis helps in understanding the distribution of charge among the atoms within the molecule. emerginginvestigators.org In this compound, the nitrogen and oxygen atoms of the nitro group, as well as the oxygen of the carbonyl group, would carry partial negative charges, while the carbon and hydrogen atoms would have partial positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other molecules. mdpi.com
Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which are essential for the characterization of the molecule.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. researchgate.net The calculated chemical shifts for this compound would be influenced by the electron-withdrawing nature of the nitro group, causing downfield shifts for nearby protons and carbons.
Vibrational Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. scirp.org The characteristic vibrational modes for this compound include the stretching frequencies of the N-O bonds in the nitro group, the C=O stretching of the phthalazinone ring, and the C-N stretching vibrations. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. sioc-journal.cn
Tautomeric Equilibria and Stability Assessment
Phthalazinone derivatives can exist in different tautomeric forms. researchgate.net For this compound, the primary tautomeric equilibrium is between the lactam (amide) and lactim (enol) forms. DFT calculations can be used to determine the relative stabilities of these tautomers by comparing their total energies. mdpi.comnih.gov In general, for related phthalazinone systems, the lactam form is found to be more stable. researchgate.net The presence of the nitro group can influence the position of this equilibrium.
Ab Initio and Post-Hartree-Fock Methods for Refined Electronic Structure Calculations
For higher accuracy in electronic structure calculations, ab initio and post-Hartree-Fock methods can be employed. wikipedia.org These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation, which is the interaction between electrons. uba.arfiveable.menumberanalytics.com
Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and molecular properties compared to DFT. wikipedia.orgfiveable.me These methods are particularly useful for studying systems where electron correlation effects are significant. ornl.gov For this compound, these high-level calculations can refine the understanding of its electronic structure and reactivity.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. ebsco.commdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and dynamic properties of this compound. plos.orgnih.gov These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor, and can help in understanding its stability and transport properties. researchgate.net
Computational Prediction of Chemical Reactivity and Regioselectivity
Computational methods are powerful tools for predicting the chemical reactivity and regioselectivity of a molecule. nih.govcsmres.co.uknih.gov
For this compound, computational analysis can identify the most likely sites for chemical reactions. The HOMO and LUMO distributions, along with the MEP map, suggest that electrophilic attack is most likely at the oxygen atoms of the nitro and carbonyl groups, while nucleophilic attack might occur at the carbon atoms of the phthalazine ring, influenced by the electron-withdrawing nitro group. mdpi.com Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, can further quantify the molecule's reactivity. mdpi.comarxiv.org These computational predictions are invaluable for designing synthetic pathways and understanding the molecule's potential chemical transformations.
Investigation of Reaction Mechanisms and Intrinsic Chemical Reactivity
Electrophilic Aromatic Substitution Reactions on the Phthalazinone Ring System
Electrophilic aromatic substitution (EAS) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The success of these reactions hinges on the nucleophilicity of the aromatic ring. The presence of electron-donating groups activates the ring towards electrophilic attack, whereas electron-withdrawing groups deactivate it. numberanalytics.com
The 7-nitro-7H-phthalazin-1-one molecule contains two key features that strongly disfavor electrophilic aromatic substitution on its benzene (B151609) ring:
The Nitro Group: The nitro group (-NO₂) is one of the most powerful deactivating groups in organic chemistry. numberanalytics.com It withdraws electron density from the aromatic ring through both induction and resonance, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com
The Phthalazinone Ring: The heterocyclic portion of the molecule, containing two adjacent nitrogen atoms, also exerts an electron-withdrawing effect on the fused benzene ring.
Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which are characteristic of benzene and activated benzene derivatives, are generally not feasible under standard conditions for this compound. The severe deactivation of the ring means that harsh reaction conditions would be required, which would likely lead to degradation of the starting material rather than the desired substitution. numberanalytics.com
Nucleophilic Substitution Processes Involving the Nitro Group and Other Substituents
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to itself. masterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
The nitro group itself can serve as the leaving group in these reactions, a process that is well-documented for highly activated nitroarenes. The reactivity order for leaving groups in SNAr reactions is often F > NO₂ > Cl > Br > I, highlighting the facility with which the nitro group can be displaced. masterorganicchemistry.com
Common nucleophiles that can participate in these substitution processes include:
Amines: Primary and secondary amines can displace the nitro group to form the corresponding 7-amino-substituted phthalazinone derivatives. The reaction of halo-substituted nitropyridines with amines has been shown to result in nucleophilic substitution, providing a model for the expected reactivity. clockss.org
Alkoxides: Alkoxide ions (RO⁻), derived from alcohols, are potent nucleophiles that can react to yield 7-alkoxy-phthalazinones. libretexts.org
Thiols: Thiolates (RS⁻) can also act as effective nucleophiles, leading to the formation of 7-thioether-substituted phthalazinones. The reaction of nitro-conjugated linoleic acid with various thiols demonstrates the susceptibility of nitro-activated systems to attack by sulfur nucleophiles. nih.gov
The table below summarizes the expected nucleophilic substitution reactions on this compound.
| Nucleophile Type | Example Nucleophile | Expected Product | General Conditions |
|---|---|---|---|
| Amine | Piperidine | 7-(Piperidin-1-yl)-7H-phthalazin-1-one | Heating in a polar aprotic solvent (e.g., DMSO, DMF) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-Methoxy-7H-phthalazin-1-one | Reaction in the corresponding alcohol (Methanol) or a polar aprotic solvent |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 7-(Phenylthio)-7H-phthalazin-1-one | Polar aprotic solvent (e.g., DMF) |
Cycloaddition Reactions Leading to Fused Heterocyclic Architectures
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and heterocyclic systems. ajchem-a.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, a variant known as the inverse-electron-demand Diels-Alder (IEDDA) reaction occurs between an electron-deficient diene and an electron-rich dienophile. nih.govsigmaaldrich.com
The phthalazinone core contains an azadiene (a diene with nitrogen atoms) moiety, which is inherently electron-deficient. The presence of the additional electron-withdrawing nitro group at the 7-position would further lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making this compound a potential candidate for IEDDA reactions. nih.gov In such a scenario, it would react with electron-rich alkenes or alkynes to form complex, fused heterocyclic structures. While specific examples involving this compound are not prevalent in the literature, the reactivity of related electron-deficient heterocycles like 1,2,4,5-tetrazines and 1,2,3-triazines in IEDDA reactions is well-established. nih.govsigmaaldrich.com
Another relevant transformation is the Huisgen [3+2] dipolar cycloaddition. Phthalazinium ylides, which can be generated from phthalazine (B143731) precursors, are known to react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield fused pyrrolo[2,1-a]phthalazine derivatives. mdpi.com This methodology provides a route to polycyclic systems based on the phthalazine framework.
Reductive Transformations of the Nitro Functionality and its Impact on Ring System
The reduction of the nitro group is one of the most significant transformations of this compound, as it fundamentally alters the electronic properties and subsequent reactivity of the entire molecule. The powerful electron-withdrawing nitro group is converted into a potent electron-donating amino group (-NH₂).
This transformation from this compound to 7-amino-7H-phthalazin-1-one can be achieved using various standard reducing agents. A new class of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones have been synthesized starting from corresponding esters. researchgate.net The reduction of a nitro group to an amine has been accomplished through several methods. altervista.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used industrial and laboratory method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. escholarship.org This method is generally clean and efficient. nih.gov
Metal-Acid Systems: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). A reported synthesis of an amine derivative from a nitro-substituted phthalazine derivative utilized tin(II) chloride (SnCl₂). researchgate.net
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be used to effect the reduction. conicet.gov.ar
The conversion of the nitro group to an amino group has a profound impact on the reactivity of the benzene ring. The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Thus, 7-amino-7H-phthalazin-1-one, unlike its nitro precursor, would be expected to readily undergo EAS reactions such as halogenation and nitration at the positions ortho to the amino group (positions 6 and 8).
| Method | Reagents & Conditions | Product | Key Feature |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695), RT | 7-Amino-7H-phthalazin-1-one | Clean, high yield, common industrial process. nih.gov |
| Metal in Acid | SnCl₂·2H₂O, Ethanol, Reflux | 7-Amino-7H-phthalazin-1-one | Effective method for nitro group reduction. researchgate.net |
| Transfer Hydrogenation | Hydrazine hydrate, Fe/C or Pd/C, Reflux | 7-Amino-7H-phthalazin-1-one | Avoids the use of high-pressure hydrogen gas. conicet.gov.ar |
Photochemical Reactivity and Related Mechanistic Studies (e.g., uncaging pathways)
Nitroaromatic compounds, particularly those with a hydrogen-bearing carbon atom ortho to the nitro group (an o-nitrobenzyl system), are well-known for their photochemical reactivity. nih.govthieme-connect.de This property is widely exploited in the design of "photocaged" compounds, where a photolabile protecting group (PPG) is used to temporarily inactivate a bioactive molecule. numberanalytics.comesmed.org The activity is restored upon irradiation with light, typically in the UV range, which cleaves the PPG. esmed.org
This compound possesses the core structural features of a photolabile protecting group. If a substrate is attached to the lactam nitrogen (at position 2), the resulting molecule can function as a photocaged system. The generally accepted uncaging mechanism for o-nitrobenzyl-type compounds proceeds as follows:
Photoexcitation: Absorption of a UV photon promotes the nitro group to an excited state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic-type carbon at position 8 of the phthalazinone ring, forming an aci-nitro intermediate.
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a complex series of rearrangements. This typically involves the formation of a cyclic intermediate which then fragments, leading to the release of the caged molecule (from the N-2 position) and the formation of a nitroso-substituted byproduct (a 7-nitroso-phthalaldehyde derivative). nih.govmdpi.com
This light-triggered release allows for high spatiotemporal control over the delivery of a substance, a valuable tool in chemical biology and pharmacology. nih.gov The efficiency of photorelease can be influenced by the wavelength of light and the solvent environment. thieme-connect.de
Kinetic and Thermodynamic Analysis of Key Reactions
The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep insight into reaction mechanisms. For the key reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), established principles can be used to predict its behavior.
Kinetics: The SNAr reaction of this compound with a nucleophile (Nu) is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both the phthalazinone substrate and the nucleophile. altervista.org
Rate = k[this compound][Nu]
The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, as this step involves the disruption of aromaticity. masterorganicchemistry.com The rate constant, k, is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles react faster.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity. researchgate.net
Leaving Group: The nature of the group being displaced is crucial. As noted earlier, the nitro group is a good leaving group in these activated systems.
Kinetic studies on analogous systems, such as the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines, have shown good correlations with Hammett and Brønsted equations, allowing for the quantitative assessment of electronic effects on reaction rates. researchgate.net
Rational Derivatization Strategies and Synthetic Functionalization
Strategic Modification of Nitrogen Atoms within the Phthalazinone Nucleus
Modification of the nitrogen atoms, particularly the N-2 position of the phthalazinone nucleus, is a primary strategy for derivatization. This position acts as a nucleophile, allowing for the introduction of a wide range of substituents.
Common strategies reported for other phthalazinone derivatives include:
N-Alkylation: The hydrogen atom on the N-2 nitrogen can be substituted with various alkyl or arylalkyl groups. This is typically achieved by reacting the phthalazinone with alkyl halides (e.g., 1,2-dibromoethane) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF). nih.gov This approach allows for the introduction of linker chains, which can be further functionalized.
N-Arylation: While less common, N-arylation can be achieved through cross-coupling reactions, providing access to derivatives with different electronic and steric properties.
Michael Addition: The N-2 nitrogen can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, such as acrylates, to introduce propanoate side chains. nih.gov
Mannich Reactions: Condensation with formaldehyde (B43269) and a secondary amine (Mannich reaction) can be used to introduce aminomethyl groups at the N-2 position.
Although these methods are standard for the phthalazinone scaffold, no specific examples detailing the N-alkylation or N-arylation of 7-nitro-7H-phthalazin-1-one have been documented in the reviewed literature.
Introduction of Diverse Chemical Functionalities via Directed Synthesis
Beyond modifying the nitrogen atoms, directed synthesis can introduce functionalities at other positions of the phthalazinone core. For the parent scaffold, this often involves building the ring from an already substituted precursor, such as a substituted 2-acylbenzoic acid. longdom.org
Once an initial functional group or linker is attached (commonly at the N-2 position), it can be used as a handle for further modifications:
Hydrazide Formation: An ester group introduced via N-alkylation can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303). nih.govacs.org This hydrazide is a versatile intermediate.
Heterocycle Synthesis: The resulting hydrazide can be used to construct various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. acs.org
Amide and Peptide Coupling: Carboxylic acid derivatives can be coupled with amines or amino acids to form amides and peptide conjugates, significantly diversifying the molecular structure. acs.org
Dithiocarbamate Formation: Aminoalkylated phthalazinones can be converted into dithiocarbamates in a one-pot reaction, introducing a distinct functional moiety. nih.gov
The table below summarizes some common functionalization reactions performed on the general phthalazinone scaffold, which could theoretically be applied to a 7-nitro derivative.
| Starting Functional Group | Reagent(s) | Resulting Functionality |
| N-H | Alkyl Halide, Base | N-Alkyl |
| N-Alkyl-Ester | Hydrazine Hydrate | N-Alkyl-Hydrazide |
| N-Alkyl-Hydrazide | Aldehyde/Ketone | N-Alkyl-Hydrazone |
| N-Alkyl-Carboxylic Acid | Amine, Coupling Agent | N-Alkyl-Amide |
| N-Alkyl-Amine | Carbon Disulfide, Benzyl Bromide | N-Alkyl-Dithiocarbamate |
This table represents general reactions for the phthalazinone class, not specifically reported for the 7-nitro isomer.
Development of Diverse Analog Libraries and Scaffold Diversification Techniques
The development of analog libraries is crucial for medicinal chemistry to perform systematic structure-activity relationship (SAR) studies. The phthalazinone scaffold is well-suited for such diversification due to its robust chemistry and the availability of multiple reaction handles.
Key techniques for scaffold diversification found in the literature for phthalazinones include:
Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials are highly efficient for building molecular complexity and generating libraries of compounds. For example, the condensation of a phthalhydrazide (B32825), an aldehyde, and an active methylene (B1212753) compound can rapidly generate fused pyrazolo[1,2-b]phthalazine derivatives. longdom.org
Parallel Synthesis: The straightforward nature of reactions like N-alkylation and subsequent amide coupling allows for the use of parallel synthesis techniques, where a common intermediate is reacted with a library of diverse building blocks to produce a large set of final compounds. acs.org
No publications were identified that focused on the creation of diverse analog libraries specifically from the this compound scaffold.
Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives (if applicable)
Stereochemistry is a critical aspect of drug design. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can have significantly different biological activity compared to its mirror image.
For the broader class of phthalazine-containing compounds, enantioselective methods have been developed. For instance, organocatalyzed cascade reactions have been successfully used to synthesize chiral spiro[indoline-pyrazolo[1,2-b]phthalazine] derivatives with high enantiomeric excess. These reactions often involve a multi-component approach using a chiral catalyst to control the stereochemical outcome.
However, the applicability of these methods to this compound is not documented. There are currently no available research articles describing the stereoselective or enantioselective synthesis of chiral derivatives starting from or incorporating the this compound structure.
Fundamental Molecular Interactions and Biophysical Characterization
Quantitative Analysis of Molecular Interactions with Biomolecular Targets (e.g., proteins, DNA)
Quantifying the interactions between 7-nitro-7H-phthalazin-1-one and its potential biomolecular targets is essential for elucidating its mechanism of action. A variety of biophysical techniques are employed to measure the kinetics, affinity, and thermodynamics of these binding events.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.gov It provides quantitative information on the association (on-rate, k_a) and dissociation (off-rate, k_d) kinetics of a ligand (analyte) binding to a target molecule (ligand) immobilized on a sensor surface. nih.gov From these rate constants, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_d/k_a). nicoyalife.com
In a typical SPR experiment to characterize this compound, a target protein would be immobilized on a sensor chip. Solutions of this compound at various concentrations would then be flowed over the chip surface. mdpi.com The binding is measured in response units (RU), which are proportional to the mass accumulating on the surface. researchgate.net Analysis of the resulting sensorgrams provides the kinetic parameters. While specific SPR data for this compound is not publicly available, the following table illustrates the typical data obtained from such an analysis.
| Analyte | Ligand | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (nM) |
|---|---|---|---|---|
| This compound | Target Protein X | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govnih.gov
In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target biomolecule. The resulting heat changes are measured after each injection. vanderbilt.edu The binding isotherm generated from this data can be fitted to a binding model to extract the thermodynamic parameters. mdpi.com The sign and magnitude of the enthalpy (ΔH) and entropy (ΔS) changes provide insight into the forces driving the binding, such as hydrogen bonding, van der Waals interactions (favorable ΔH), or hydrophobic interactions (favorable ΔS). taylorandfrancis.com Although specific experimental ITC data for this compound is not available, Table 2 provides a representative thermodynamic profile.
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Association Constant (K_a) (M⁻¹) | 2.1 x 10⁸ |
| Dissociation Constant (K_D) (nM) | 4.8 |
| Enthalpy Change (ΔH) (kcal/mol) | -7.2 |
| Entropy Change (-TΔS) (kcal/mol) | -4.3 |
| Gibbs Free Energy (ΔG) (kcal/mol) | -11.5 |
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-target interactions at atomic resolution. researchgate.net Techniques like chemical shift perturbation (CSP) mapping can identify the binding site on a protein. This is achieved by monitoring changes in the chemical shifts of a protein's signals in an HSQC spectrum upon titration with a ligand like this compound. The residues experiencing significant shifts are typically part of the binding interface. Other NMR methods, such as Saturation Transfer Difference (STD) and Water-LOGSY, can identify which ligands in a mixture bind to a target protein, making them valuable for screening.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the interaction between a small molecule and its target protein. samipubco.com Molecular docking predicts the preferred orientation and conformation of a ligand, such as this compound, when bound to a receptor's active site, providing a binding score that estimates affinity. researchgate.netnih.gov
Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. plos.org These simulations provide insights into the dynamic behavior of the complex, conformational changes, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov
Investigation of Supramolecular Assemblies and Crystal Packing Interactions
The arrangement of molecules in the solid state is governed by crystal packing forces, leading to the formation of supramolecular assemblies. In phthalazinone derivatives, these assemblies are often directed by a combination of hydrogen bonding and π-π stacking interactions. researchgate.net For this compound, the planar phthalazinone core is expected to facilitate π-π stacking, where the aromatic rings of adjacent molecules align. The nitro group, being a strong hydrogen bond acceptor, along with the carbonyl group and ring nitrogen atoms, can participate in a network of intermolecular hydrogen bonds. These interactions collectively dictate the crystal lattice structure and can influence the compound's physical properties. The interplay of these non-covalent forces can lead to the formation of well-defined motifs, such as layers or tapes, within the crystal structure. mdpi.com
Characterization of Intermolecular Forces and Non-Covalent Interactions within Chemical Systems
The chemical behavior and physical properties of this compound are heavily influenced by a variety of non-covalent interactions. taylorandfrancis.com These forces, while weaker than covalent bonds, are critical in determining molecular conformation, crystal packing, and interactions with biological targets. libretexts.orggatech.edu
Key intermolecular forces relevant to this compound include:
Hydrogen Bonds: The presence of the nitro group (a potent hydrogen bond acceptor), the carbonyl oxygen, and the lactam nitrogen allows the molecule to participate in hydrogen bonding with suitable donor molecules, including water or amino acid residues in a protein active site.
π-π Stacking: The aromatic rings of the phthalazinone system can engage in π-π stacking interactions with other aromatic systems. This is a significant force in the formation of supramolecular structures and in binding to aromatic residues within protein pockets. researchgate.net
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups (nitro and carbonyl). These dipoles can interact favorably with the dipoles of neighboring molecules. libretexts.org
The combination of these forces defines the interaction landscape of this compound, governing its solubility, melting point, and its ability to recognize and bind to specific biomolecular partners.
Strategic Applications in Chemical Synthesis and Materials Science
Utility of 7-nitro-7H-phthalazin-1-one as a Versatile Synthetic Intermediate
The transformation of the nitro group allows for the introduction of new substituents and the extension of the molecular structure through various reactions, including:
Amide bond formation: Coupling with carboxylic acids or their derivatives.
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
Diazotization: Conversion to a diazonium salt, which can then be replaced by a wide variety of other functional groups (e.g., halogens, hydroxyl, cyano).
Reductive amination: Reaction with aldehydes or ketones to form new C-N bonds.
This versatility makes this compound a key starting material for creating libraries of substituted phthalazinone derivatives for screening and development in various applications. Phthalazine (B143731) derivatives are often used as foundational materials for developing new medications and as intermediates in the synthesis of other chemicals. researchgate.net
| Reaction Type on Amino Intermediate | Reagent Class | Resulting Functional Group | Potential Application |
| Acylation | Carboxylic Acids, Acyl Halides | Amide | Synthesis of bioactive molecules, polymer precursors |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Development of therapeutic agents (e.g., enzyme inhibitors) |
| Diazotization / Sandmeyer Reaction | Nitrous Acid, Copper Salts | Halogen, Cyano, etc. | Further functionalization, synthesis of complex heterocycles |
| Alkylation / Reductive Amination | Alkyl Halides, Aldehydes/Ketones | Substituted Amine | Modification of solubility, introduction of new pharmacophores |
Contributions to the Synthesis of Complex Heterocyclic and Fused-Ring Systems
The phthalazinone structure is a foundational component for the construction of more elaborate fused heterocyclic systems. longdom.org These complex molecules, which contain multiple ring structures sharing common atoms, are of significant interest in medicinal chemistry due to their rigid conformations that can allow for precise interactions with biological targets.
This compound can serve as a precursor to these systems. Following the reduction of the nitro group to an amine, the resulting amino-phthalazinone can undergo cyclization reactions with appropriate bifunctional reagents to build additional rings onto the core scaffold. This strategy has been employed to synthesize a variety of fused systems, such as:
Triazolophthalazines: Formed by reacting the amino-phthalazinone intermediate with reagents that lead to the formation of a triazole ring.
Pyrazolophthalazines: Created through condensation and cyclization reactions that build a pyrazole ring fused to the phthalazinone core. longdom.org
Imidazophthalazines: Synthesized by constructing an imidazole ring onto the existing framework.
These synthetic routes often involve multi-step sequences or one-pot multi-component reactions, which efficiently assemble complex molecular architectures from simpler starting materials. longdom.orgairo.co.in The ability to use this compound as a starting point provides a reliable pathway to novel and structurally diverse fused heterocyclic compounds.
| Fused Heterocyclic System | Synthetic Strategy Example | Key Intermediate | Significance of Fused System |
| Triazolophthalazine | Cyclization of an amino-phthalazinone derivative with a one-carbon synthon. | 7-amino-7H-phthalazin-1-one | Core structure in various pharmacologically active agents. |
| Pyrazolophthalazine | Condensation of a hydrazine-substituted phthalazine with a 1,3-dicarbonyl compound. | Hydrazino-phthalazinone derivative | Scaffold for kinase inhibitors and other targeted therapies. |
| Imidazophthalazine | Reaction of an amino-phthalazinone with an alpha-haloketone followed by cyclization. | 7-amino-7H-phthalazin-1-one | Present in molecules with potential anticancer and antiviral properties. |
Potential for Integration into Functional Polymers and Advanced Materials Development
The unique chemical and electronic properties of the phthalazinone ring system, particularly when functionalized with a nitro group, present opportunities for its use in materials science. While research in this specific area is emerging, the integration of this compound or its derivatives into polymer backbones could lead to the development of advanced materials with tailored functionalities.
The key to this application lies in converting the nitro group into a polymerizable functional group, such as an amine, hydroxyl, or carboxylic acid. This modified phthalazinone monomer could then be incorporated into polymers like polyamides, polyesters, or polyimides through condensation polymerization. The inclusion of the rigid, aromatic, and electron-deficient phthalazinone unit could impart desirable properties to the resulting polymer, including:
Enhanced Thermal Stability: The aromatic and heterocyclic nature of the monomer can increase the degradation temperature of the polymer.
Specific Optical Properties: The conjugated system of the phthalazinone core may lead to materials with interesting fluorescence or non-linear optical characteristics.
Metal-Chelating Abilities: The nitrogen atoms within the phthalazinone structure could act as coordination sites for metal ions, making the polymers useful for applications in sensing, catalysis, or environmental remediation. mdpi.com
The development of functional polymers through methods like the Kabachnik-Fields reaction has shown the power of incorporating specific chemical motifs to create materials with unique capabilities, such as metal chelation and flame retardancy. mdpi.com A similar approach using phthalazinone-based monomers could yield a new class of high-performance materials.
| Polymer Type | Potential Monomer Derivative | Expected Property Enhancement | Potential Application Area |
| Polyamide | 7-amino-phthalazinone-carboxylic acid | High thermal stability, rigidity | High-performance fibers, engineering plastics |
| Polyester | 7-hydroxy-phthalazinone-carboxylic acid | Modified optical properties, increased Tg | Specialty optical films, advanced coatings |
| Polyurethane | Di-hydroxy functionalized phthalazinone | Flame retardancy, metal coordination | Smart materials, sensors, separation membranes |
Development of Novel Reagents and Chemical Probes based on the Phthalazinone Scaffold
The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This has led to its extensive use in the design and development of novel therapeutic agents and chemical probes. Phthalazinone derivatives have been successfully developed as inhibitors for various enzymes, including PARP, VEGFR-2, and proteasomes. researchgate.netnih.gov
This compound is an ideal starting point for creating these sophisticated molecules. The synthesis of targeted inhibitors often involves preparing a library of analogs where different substituents are placed at various positions on the scaffold to optimize interactions with the target protein. The 7-position, made accessible from the nitro group, is a critical site for modification to fine-tune the molecule's activity and selectivity.
Furthermore, the phthalazinone core has been used to design fluorescent chemical probes for biological imaging. researchgate.net By attaching fluorophores or environmentally sensitive dyes to the scaffold, researchers can create molecules that change their fluorescence properties upon binding to a specific ion, protein, or other analyte. The synthesis of such probes can begin with this compound, with the nitro group serving as the initial anchor point for attaching the signaling component of the probe.
| Reagent/Probe Type | Design Strategy | Role of Phthalazinone Scaffold | Example Target Class |
| Enzyme Inhibitor | Structure-based design to fit into an enzyme's active site. | Provides a rigid core for orienting key binding groups. | PARP, Aurora Kinase, VEGFR-2 nih.gov |
| Chemical Probe | Coupling of the scaffold to a fluorophore or reporter group. | Serves as the recognition element for the target analyte. | Metal ions, specific proteins |
| Antiangiogenic Agent | Modification to inhibit growth factor receptors. | Core structure of molecules like Vatalanib. mdpi.com | Vascular Endothelial Growth Factor Receptors (VEGFR) mdpi.com |
| P-glycoprotein Inhibitor | Design of molecules to block multidrug resistance pumps. | A versatile scaffold for developing potent and selective inhibitors. researchgate.net | P-glycoprotein (P-gp) |
Structure Activity Relationship Sar Studies for Chemical Probe and Scaffold Optimization
Methodologies for Systematic SAR Determination and Analysis
The systematic determination and analysis of SAR for phthalazinone derivatives involve a combination of synthetic chemistry, biological assays, and computational modeling. A primary methodology is the systematic modification of the phthalazinone scaffold at various positions and the subsequent evaluation of the biological activity of the resulting analogs.
Key methodologies include:
Synthesis of Analog Libraries: A series of derivatives is synthesized where specific substituents on the phthalazinone core are varied. For instance, different groups might be introduced at positions on the fused benzene (B151609) ring or on the heterocyclic part of the molecule.
In Vitro Biological Assays: The synthesized compounds are tested in a variety of in vitro assays to determine their biological effects. For phthalazinone derivatives, which are often investigated as enzyme inhibitors (e.g., PARP inhibitors), these assays would include enzyme inhibition assays to determine IC50 values. jst.go.jp Antiproliferative assays against various cancer cell lines are also commonly used to assess the cytotoxic effects of these compounds. researchgate.netnih.gov
Comparative Analysis: The biological activity data from the analog library are compared to identify trends. For example, it was found that the inhibitory activities of certain phthalazinone derivatives were related to the type of substituent and the length of an alkyl chain connecting to an aromatic ring. researchgate.netnih.gov This comparative analysis helps to build a SAR model.
A summary of common assays used in the SAR determination of phthalazinone derivatives is presented in Table 1.
| Assay Type | Purpose | Key Metric |
| Enzyme Inhibition Assay | To measure the direct inhibitory effect of the compound on a specific enzyme target (e.g., PARP1). | IC50 / Ki |
| Intracellular PARylation Assay | To assess the inhibition of PARP activity within a cellular context. | Reduction in PAR levels |
| MTT-based Antiproliferative Assay | To determine the cytotoxic effect of the compound on cancer cell lines. | IC50 |
Rational Design and Lead Optimization Strategies for Phthalazinone-based Scaffolds
Rational drug design and lead optimization are crucial for transforming a promising hit compound into a viable drug candidate. For phthalazinone-based scaffolds, these strategies often leverage existing knowledge of the biological target and known inhibitors. nih.govconsensus.app
A common approach is to use a known, potent inhibitor as a lead compound for the design of new derivatives. For example, Olaparib, an approved PARP inhibitor containing a phthalazinone core, has been used as a starting point for the design of new PARP inhibitors. jst.go.jpresearchgate.netnih.gov The binding mode of the lead compound with its target protein, often determined by X-ray crystallography, provides a roadmap for designing new molecules with improved properties. jst.go.jp
Lead optimization strategies for phthalazinone-based scaffolds include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Structure-Based Design: Using the 3D structure of the target protein to design molecules that fit optimally into the binding site. For PARP1, the phthalazinone structure of Olaparib fits into a groove-shaped binding pocket, forming key hydrogen bonds with amino acid residues like Gly863 and Ser904. jst.go.jp
Modification of Substituents: Systematically altering substituents to explore the chemical space around the core scaffold. The goal is to identify substituents that enhance binding affinity or other desirable properties. jst.go.jp For instance, introducing phenyl rings or various heterocycles can be explored to see if these new groups can more stably occupy the binding pocket of the target protein. jst.go.jp
Elucidating the Influence of the Nitro Group and Other Substituents on Molecular Interactions and Function
The nature and position of substituents on the phthalazinone ring system have a significant impact on the molecule's biological activity. The nitro group, being a strong electron-withdrawing group, can profoundly influence the electronic properties of the aromatic ring, which in turn can affect molecular interactions and function. svedbergopen.comresearchgate.net
Influence of the Nitro Group:
Electronic Effects: The electron-withdrawing nature of the nitro group can modulate the charge distribution within the molecule. svedbergopen.comresearchgate.net This can influence the strength of hydrogen bonds and other non-covalent interactions with the biological target.
Molecular Interactions: The presence of a nitro group can facilitate intermolecular interactions, potentially leading to an increased degree of molecular association. researchgate.net In some cases, the replacement of a bromine atom with a nitro group has been shown to be beneficial for the activity of certain phthalazinone derivatives. nih.gov
Metabolic Considerations: Nitroaromatic compounds can undergo metabolic reduction in biological systems to form reactive intermediates, which can be a source of both therapeutic action and potential toxicity. svedbergopen.comresearchgate.net
Influence of Other Substituents: The inhibitory activity of phthalazinone derivatives is often sensitive to the type and position of other substituents. nih.govresearchgate.net For example, in a series of phthalazinone-dithiocarbamate hybrids, the substitution of a bromine atom with other halogens (fluorine, chlorine), a methyl group, or its complete removal led to a decrease in anticancer activity, indicating that the magnitude and electronegativity of the substituent significantly affected the activity. nih.gov
The following table summarizes the general influence of different substituent types on the activity of phthalazinone derivatives based on published research.
| Substituent Type | General Influence on Activity | Example |
| Halogens (e.g., Br, Cl, F) | Can enhance binding affinity through halogen bonding and by modulating electronic properties. The specific effect is position-dependent. | Replacement of a bromine atom with a chlorine atom was well-tolerated in one series of compounds. nih.gov |
| Alkyl Chains | The length of the alkyl chain can directly impact activity, likely by influencing lipophilicity and steric interactions within the binding pocket. | Increasing alkyl chain length from one to seven carbons gradually decreased the ED50 value in a series of anticonvulsant phthalazines. researchgate.net |
| Aromatic/Heterocyclic Rings | Can form additional π-stacking or hydrophobic interactions with the target protein, potentially increasing binding affinity. | Introduction of phenyl rings or heterocycles was explored to enhance binding strength to PARP1. jst.go.jp |
| Electron-Withdrawing Groups (e.g., NO2) | Modulates the electronic properties of the scaffold, which can influence binding interactions. | The nitro group is a key feature of 7-nitro-7H-phthalazin-1-one. |
Fragment-Based Drug Design and Scaffold-Hopping Approaches in Phthalazinone Research
Fragment-based drug design (FBDD) and scaffold hopping are advanced strategies used to discover novel chemical entities with desired biological activity.
Fragment-Based Drug Design (FBDD): This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to the biological target. Promising fragments are then grown or linked together to create more potent, lead-like molecules. While specific examples of FBDD applied to this compound are not detailed in the provided context, the phthalazinone core itself can be considered a key fragment or pharmacophore that is present in many bioactive compounds. nih.gov
Scaffold Hopping: This strategy involves replacing the core molecular structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. The goal is to identify new chemical series with improved properties, such as better intellectual property potential or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For phthalazinone research, this could involve replacing the phthalazinone core with other bicyclic heteroaromatic systems that can maintain the key interactions with the target protein.
Predictive Computational Approaches to SAR and Ligand Design
Computational methods are indispensable tools in modern drug discovery for predicting SAR and guiding ligand design, thereby saving time and resources. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. doaj.org For phthalazinone derivatives, docking studies have been used to understand the binding interactions with target enzymes and to rationalize the observed biological activities. nih.gov For example, docking can reveal key hydrogen bonds and hydrophobic interactions between the ligand and the active site of the protein.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. doaj.orgnih.gov These models are built using calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and experimental activity data. Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. doaj.org A QSAR study was carried out on a series of phthalazinone derivatives with dengue virus inhibitory activity, and the resulting model was found to be robust for predicting the activity of new compounds. doaj.org
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity. The phthalazinone moiety is a key pharmacophore in many bioactive compounds, including PARP inhibitors. jst.go.jpnih.gov
Future Research Directions and Emerging Paradigms in 7 Nitro 7h Phthalazin 1 One Chemistry
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical synthesis. pharmafocusamerica.commdpi.com These computational tools can accelerate the design of novel 7-nitro-7H-phthalazin-1-one derivatives with optimized properties. nih.gov
ML algorithms can be trained on existing data from phthalazinone compounds to build predictive models for various properties. mdpi.com These models can screen virtual libraries of potential this compound derivatives to identify candidates with high predicted activity and desirable pharmacokinetic profiles, thereby reducing the time and cost associated with traditional screening methods. pharmafocusamerica.comnih.gov
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can develop sophisticated QSAR models that correlate the structural features of this compound derivatives with their biological activities, such as PARP inhibition. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. pharmafocusamerica.com
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown reactions and devise optimal, multi-step synthetic pathways for complex derivatives, enhancing the efficiency of chemical synthesis. mdpi.com
Toxicity and ADME Prediction: Early prediction of absorption, distribution, metabolism, excretion (ADME), and toxicity profiles using in silico models can help prioritize candidates with a higher probability of success in clinical trials. mdpi.com
The successful application of these technologies will depend on the availability of high-quality, curated datasets. Future efforts should focus on generating and sharing experimental data for a diverse range of phthalazinone derivatives to train more accurate and robust AI/ML models. mdpi.com
Sustainable and Environmentally Benign Synthetic Strategies for Phthalazinones
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on this compound will undoubtedly focus on developing sustainable and environmentally benign synthetic strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption. acs.org
Recent advancements in the synthesis of the broader phthalazinone class have highlighted several promising green approaches:
Catalyst-Free and Solvent-Free Reactions: Researchers have developed methods for synthesizing phthalazinones with nearly 100% yield and high purity without the need for catalysts or solvents. acs.org These methods, often involving the direct condensation of substrates like 2-acyl-benzoic acids and substituted hydrazines, significantly improve atom economy and eliminate heavy metal pollution. acs.orgrawdatalibrary.net
Water-Mediated Synthesis: Utilizing water as a solvent is a key aspect of green chemistry. One-pot, water-mediated synthetic methods using inexpensive and benign catalysts like oxalic acid have been successfully employed for preparing phthalazinone derivatives. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating methods for the synthesis of phthalazinone derivatives. researchgate.net
The table below summarizes emerging sustainable synthetic strategies applicable to this compound.
| Synthetic Strategy | Key Features | Advantages |
| Catalyst-Free & Solvent-Free | Direct condensation of starting materials at benign temperatures. acs.org | High atom economy, nearly 100% yield, no solvent or catalyst waste, reduced purification steps. acs.org |
| Water-Mediated Synthesis | Utilizes water as the reaction solvent with a benign catalyst. researchgate.net | Environmentally friendly, low cost, simple work-up procedures. researchgate.net |
| Microwave-Assisted Synthesis | Employs microwave energy to accelerate the reaction. researchgate.net | Reduced reaction times, increased yields, potential for solvent-free conditions. researchgate.net |
Future work will involve adapting these sustainable methods for the specific synthesis of this compound, potentially starting from 4-nitrophthalic acid derivatives, to create a truly green manufacturing process.
Exploration of Unprecedented Reaction Pathways and Novel Transformations
The unique electronic nature of the this compound scaffold, conferred by the electron-withdrawing nitro group, opens the door to exploring novel chemical transformations that may not be accessible to other phthalazinone derivatives. Future research should focus on leveraging the reactivity of this compound to build molecular complexity and access unprecedented chemical structures.
Potential areas for exploration include:
Functionalization of the Nitro Group: The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions. This would provide a facile entry point to a wide range of 7-amino-phthalazinone derivatives, which are known to possess interesting biological properties.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group can activate the phthalazinone ring system towards nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.
Cross-Coupling Reactions: The development of methods for C-H functionalization or the introduction of halide handles would allow for the use of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append diverse aryl or heteroaryl groups, significantly expanding the available chemical space.
Photoredox Catalysis: The nitroaromatic moiety can participate in photoredox catalytic cycles, enabling novel transformations under mild conditions that are not achievable through traditional thermal methods.
Investigating these pathways will lead to the creation of novel libraries of this compound derivatives with unique substitution patterns, providing new leads for drug discovery and materials science. researchgate.net
Development of Advanced Analytical and Spectroscopic Techniques for Real-Time Monitoring
The efficient development and scale-up of synthetic processes for this compound and its derivatives require sophisticated analytical techniques for real-time monitoring and quality control. While standard techniques like NMR and mass spectrometry are indispensable for structural confirmation, future advancements will focus on process analytical technology (PAT) to gain deeper insights into reaction kinetics and mechanisms. nih.gov
Emerging analytical trends applicable to this field include:
In-situ Spectroscopic Methods: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. This allows for precise control over reaction conditions and immediate detection of any deviations.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Continued development of HPLC and UHPLC methods, particularly when coupled with mass spectrometry (LC-MS), will enable rapid, high-resolution separation and quantification of complex reaction mixtures. researchgate.netnih.gov These techniques are crucial for impurity profiling and ensuring the final product's purity.
Automated Synthesis Platforms: The integration of real-time analytical monitoring with automated synthesis platforms can enable high-throughput reaction optimization. These systems can autonomously vary reaction parameters and analyze the output, rapidly identifying the optimal conditions for the synthesis of this compound derivatives.
The table below outlines advanced analytical techniques and their potential applications.
| Analytical Technique | Application in this compound Chemistry |
| In-situ FT-IR/Raman | Real-time monitoring of reaction kinetics, detection of transient intermediates, process optimization. |
| LC-MS/MS & UHPLC-MS/MS | High-sensitivity quantification, impurity profiling, metabolite identification in biological studies. researchgate.netmdpi.com |
| Automated Platforms | High-throughput screening of reaction conditions, rapid optimization of synthetic yields and purity. |
By embracing these advanced analytical tools, chemists can gain a more profound understanding of the reaction pathways involved in the synthesis and transformation of this compound, leading to more robust and efficient chemical processes.
Expanding the Chemical Space and Diverse Applications of this compound Derivatives
The phthalazinone scaffold is a cornerstone in medicinal chemistry, most notably as the core of several poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, which are used in cancer therapy. researchgate.netnih.gov A primary future direction for this compound is the systematic exploration of its derivatives as potential therapeutic agents.
The introduction of the nitro group can significantly influence the molecule's binding affinity and selectivity for biological targets. Research should focus on synthesizing libraries of derivatives by modifying other positions on the phthalazinone ring and exploring different substituents attached to the N2 position. nih.govnih.gov These libraries can then be screened against a variety of biological targets.
Key opportunities include:
PARP Inhibitors: Building on the known success of phthalazinones, new derivatives of this compound should be designed and evaluated for their PARP inhibitory activity. researchgate.netnih.gov The nitro group could potentially form specific interactions within the enzyme's binding site, leading to enhanced potency or a modified selectivity profile.
Kinase Inhibitors: Phthalazine-based compounds have also been investigated as inhibitors of various kinases, such as VEGFR-2, which are important targets in oncology. acs.org Derivatives of this compound could be explored for this activity.
Luminescent Probes: Nitroaromatic compounds can have interesting photophysical properties, including luminescence quenching. nih.gov It may be possible to develop derivatives of this compound as fluorescent probes for detecting specific analytes or monitoring biological processes.
Materials Science: The rigid, planar structure of the phthalazinone core, combined with the polar nitro group, suggests potential applications in materials science, such as in the development of organic semiconductors or nonlinear optical materials.
By systematically expanding the chemical space around the this compound core, researchers can unlock a wide range of new applications, from next-generation cancer therapeutics to advanced functional materials. sciforum.net
Q & A
Q. How can researchers ensure ethical rigor in studies involving this compound derivatives?
- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. For in vivo studies, obtain institutional animal care committee approvals and follow ARRIVE guidelines for reporting. Disclose conflicts of interest and funding sources transparently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
